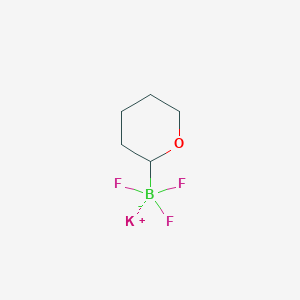
Potassium;trifluoro(oxan-2-yl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;trifluoro(oxan-2-yl)boranuide is a chemical compound with the molecular formula C5H9BF3OK. It is a potassium salt of trifluoro(oxan-2-yl)boranuide, characterized by its stability and reactivity. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;trifluoro(oxan-2-yl)boranuide can be synthesized through the reaction of oxan-2-ylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process ensures high purity and yield by controlling temperature, pressure, and reaction time. The compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;trifluoro(oxan-2-yl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted boron compounds.
Aplicaciones Científicas De Investigación
Potassium;trifluoro(oxan-2-yl)boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of potassium;trifluoro(oxan-2-yl)boranuide involves its ability to act as a nucleophile in various reactions. The trifluoro group enhances the reactivity of the boron center, allowing it to participate in cross-coupling reactions. The compound targets specific molecular pathways, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro[(oxan-2-yl)methyl]boranuide: Similar in structure but with a methyl group attached to the oxan ring.
Potassium trifluoroborate salts: A broader class of compounds with similar reactivity and stability
Uniqueness
Potassium;trifluoro(oxan-2-yl)boranuide is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborate salts. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry .
Propiedades
IUPAC Name |
potassium;trifluoro(oxan-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h5H,1-4H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNGMWPKVNYAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCO1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2415072-72-7 |
Source


|
| Record name | potassium trifluoro(oxan-2-yl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













